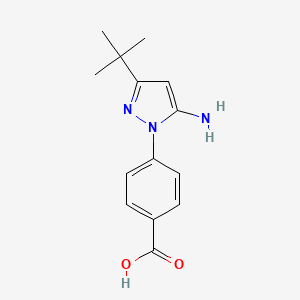

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazole compounds often involves palladium-catalyzed Suzuki reactions, as demonstrated in the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which serves as an intermediate in the synthesis of target molecules for mTOR targeted PROTAC molecule PRO1. The optimized conditions for this synthesis resulted in a high yield of 96.7%, showcasing the efficiency of this method in producing pyrazole derivatives (Zhang et al., 2022).

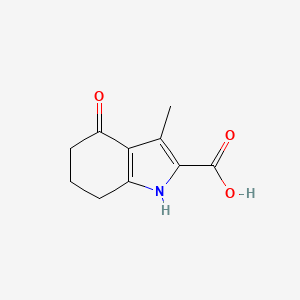

Molecular Structure Analysis

The structural analysis of pyrazole derivatives reveals significant insights into their hydrogen-bonding patterns and molecular architecture. For example, various pyrazole compounds exhibit hydrogen-bonded chains and sheets, contributing to their structural stability and potential supramolecular arrangements (Abonía et al., 2007). These hydrogen-bonding interactions are crucial for understanding the molecular structure and potential applications of these compounds.

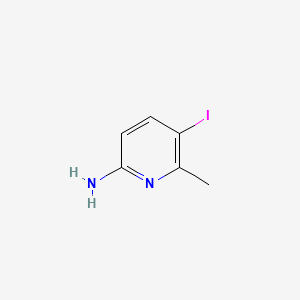

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, showcasing their reactivity and potential for functionalization. The formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a related compound via novel methodology highlights the versatility and reactivity of these compounds (Rodríguez et al., 2022). This reactivity is essential for synthesizing novel derivatives with potential biological or material applications.

Physical Properties Analysis

The physical properties of pyrazole derivatives, including their crystalline structures and hydrogen-bonding patterns, play a significant role in their potential applications. The formation of supramolecular structures through hydrogen bonding in pyrazole compounds indicates their potential for creating complex materials and their relevance in crystal engineering and design (Portilla et al., 2007).

Aplicaciones Científicas De Investigación

Hydrogen-bonded Supramolecular Structures

Research by Portilla et al. (2007) demonstrated the ability of similar compounds to 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid to form hydrogen-bonded supramolecular structures. Specifically, the study found that molecules of methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate, a close relative, are linked into sheets by hydrogen bonds, showcasing its potential in the development of intricate molecular arrangements Portilla et al., 2007.

Crystal Structure Determination

A 2013 study by Baias et al. used a novel method involving NMR powder crystallography to determine the crystal structure of a drug molecule closely related to 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid. This highlights its significance in the field of crystallography and drug molecule analysis Baias et al., 2013.

Synthetic Applications

The research by Zhang et al. (2022) involved a compound structurally similar to 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid in the synthesis of mTOR targeted PROTAC molecules, underlining its relevance in synthetic chemistry and drug development Zhang et al., 2022.

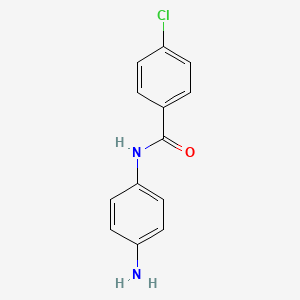

Bioconjugate Synthesis

A 2007 study by Kuchta et al. on the synthesis of bioconjugates using a platinum trimethyl complex of a benzoic acid-functionalized hydrido-tris(pyrazolyl)borate ligand, similar to 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid, provides insights into its potential use in creating bioconjugates Kuchta et al., 2007.

Molecular Interaction Studies

In a 2019 study, Shubhangi et al. investigated the interaction of pyrazole-based drug molecules, similar to the compound , against bacterial DNA gyrase. This research underscores its importance in the development of new antimicrobial agents Shubhangi et al., 2019.

Propiedades

IUPAC Name |

4-(5-amino-3-tert-butylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,3)11-8-12(15)17(16-11)10-6-4-9(5-7-10)13(18)19/h4-8H,15H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBNFHMSOYVHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801182792 | |

| Record name | 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid | |

CAS RN |

869663-56-9 | |

| Record name | 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869663-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)